1-(4-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide
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Description
1-(4-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H18FNO2S2 and its molecular weight is 387.49. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Potential Uses
The compound 1-(4-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide, although not directly mentioned in the retrieved research, is structurally related to various compounds that have been studied for their biological activity and potential applications in scientific research. Given the structural similarity to these compounds, it may share some of their biological properties and applications.
Antimicrobial and Antioxidant Properties
Compounds structurally related to this compound have been investigated for their antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related derivatives showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016). This suggests potential applications in developing new antimicrobial and antioxidant agents.
PET Radioligands for Neurological Research
Another area of application is in the development of PET radioligands for imaging serotonin 5-HT1A receptors in the brain, which are crucial in studying neuropsychiatric disorders. N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, structurally analogous to the compound , have shown high affinity and selectivity as 5-HT1A receptor antagonists. These compounds exhibit promising characteristics for in vivo quantification of 5-HT1A receptors, indicating their potential use in the diagnosis and research of neuropsychiatric disorders (García et al., 2014).
Synthesis and Characterization in Chemical Research
The synthesis and structural characterization of compounds containing the cyclopropane moiety and fluorophenyl groups are of significant interest in chemical research. Studies on the synthesis, reactions, and structural features of monofluorinated cyclopropanecarboxylates provide valuable insights into the properties of these compounds, including their solubility, reactivity, and potential as intermediates for further chemical transformations (Haufe et al., 2002). This underscores the importance of such compounds in synthetic organic chemistry and material science.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S2/c21-15-7-5-14(6-8-15)19(9-10-19)18(23)22-13-20(24,16-3-1-11-25-16)17-4-2-12-26-17/h1-8,11-12,24H,9-10,13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBVEQSZAQLQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.